1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused heterocyclic core combining triazole and thiadiazine rings. Its structure includes three distinct substituents:
- A 3,4-dimethoxyphenyl group at position 4.
- A 4-methoxyphenyl group at position 2.
- A propanoyl group at position 7, with an additional propan-1-one moiety at the side chain.
The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine-carbodithioate intermediates with substituted aryl ketones .
Properties
Molecular Formula |
C25H26N4O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-[6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C25H26N4O5S/c1-6-18(30)23-22(16-10-13-19(33-4)20(14-16)34-5)28(21(31)7-2)29-24(26-27-25(29)35-23)15-8-11-17(32-3)12-9-15/h8-14H,6-7H2,1-5H3 |
InChI Key |
UCFZVVBLBDIPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)CC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by further cyclization and functionalization steps . The reaction conditions often include the use of catalysts such as ionic organic solids to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s biological activity.
Scientific Research Applications
1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The triazolo-thiadiazine scaffold is shared with several analogs, but substituent variations critically influence properties:
Physicochemical and Bioactivity Comparisons
- Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and propanoyl groups enhance lipophilicity compared to analogs with simpler aryl or alkyl substituents (e.g., 9b in ). This property may improve membrane permeability in antifungal applications .
- Enzyme Binding: Molecular docking studies show the target compound’s methoxy groups form hydrogen bonds with 14-α-demethylase lanosterol, similar to pyrazole-containing analogs.
- Synthetic Complexity : The target compound requires multi-step cyclocondensation (e.g., Scheme 1 in ), whereas pyrazole-triazolo-thiadiazoles are synthesized via simpler routes using diethyl oxalate and aryl ketones .
Table 1: Key Properties of Selected Triazolo-Thiadiazine Derivatives
Biological Activity
The compound 1-[6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-diabetic, and anticancer properties based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring and thiadiazine moiety. Its chemical formula is , and it exhibits various substituents that enhance its biological potential.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antioxidant properties. For instance, in vitro assays using the DPPH free radical scavenging method showed promising results. A related compound demonstrated an IC50 value of 16.97 µg/mL for antioxidant activity . The presence of methoxy groups in the aromatic rings is believed to contribute to this activity by stabilizing free radicals.
Anti-Diabetic Activity
The anti-diabetic effects of the compound were evaluated using a streptozotocin-induced model in albino rats. The results indicated a substantial reduction in blood glucose levels. For example, compounds with similar structures exhibited blood glucose lowering activities of up to 59.15% . This suggests that the triazole and thiadiazine moieties may play a critical role in enhancing insulin sensitivity or stimulating insulin secretion.
Anticancer Activity
The anticancer potential was assessed against various cancer cell lines using the National Cancer Institute (NCI) 60 cell lines panel. Compounds structurally related to the target molecule showed moderate growth inhibition rates against leukemia cells (44.59% growth inhibition against CCRF-CEM) and other cancer types . The mechanism of action is hypothesized to involve induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antioxidant Activity : A synthesized series of triazole-containing thiadiazine compounds were tested for antioxidant activity. Among them, the compound with similar structural features exhibited superior antioxidant effects compared to others in the series .
- Anti-Diabetic Evaluation : In a study involving diabetic rats, the administration of related compounds led to significant reductions in blood glucose levels compared to control groups, indicating potential therapeutic benefits for managing diabetes .
- Anticancer Screening : The anticancer properties were evaluated across multiple cell lines, revealing that compounds with structural similarities to the target molecule had varying degrees of efficacy against different cancer types .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
